molecular formula C19H23NO4 B12275073 3-Benzyloxycarbonyl-2,4-dimethyl-t-butyloxycabonyl-1-H-pyrrol CAS No. 89909-48-8

3-Benzyloxycarbonyl-2,4-dimethyl-t-butyloxycabonyl-1-H-pyrrol

Cat. No.: B12275073
CAS No.: 89909-48-8
M. Wt: 329.4 g/mol
InChI Key: GERYTVIGMVPMOK-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-(phenylmethyl) ester is unique due to its specific ester substitutions, which can influence its solubility, reactivity, and biological activity. The combination of tert-butyl and benzyl esters provides a balance between hydrophobicity and steric hindrance, potentially enhancing its performance in various applications.

Properties

CAS No.

89909-48-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-O-benzyl 2-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C19H23NO4/c1-12-15(17(21)23-11-14-9-7-6-8-10-14)13(2)20-16(12)18(22)24-19(3,4)5/h6-10,20H,11H2,1-5H3

InChI Key

GERYTVIGMVPMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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